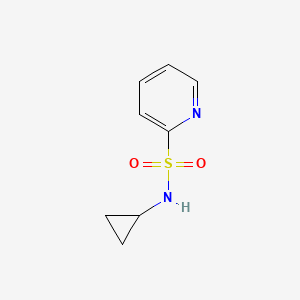

N-cyclopropylpyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12,10-7-4-5-7)8-3-1-2-6-9-8/h1-3,6-7,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYXEULDNASXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Potential Mechanisms of Action of N-cyclopropylpyridine-2-sulfonamide

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, patents, and clinical trial databases did not yield specific information on the mechanism of action, biological targets, or quantitative data for N-cyclopropylpyridine-2-sulfonamide. Therefore, this document provides a prospective analysis of its potential mechanisms of action based on its core structural motifs: a sulfonamide group and a pyridine ring. The information presented herein is based on the activities of structurally related compounds and should be considered theoretical until experimentally validated for this compound.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] Depending on the substituents on the sulfonamide nitrogen and the aromatic ring, these compounds can act as antibacterial, anticancer, anti-inflammatory, or diuretic agents.[1][3] The inclusion of a pyridine ring can further influence the molecule's pharmacological properties.[4] This guide will explore the most plausible mechanisms of action for this compound based on established activities of analogous compounds.

Potential Mechanism 1: Dihydropteroate Synthase (DHPS) Inhibition

The archetypal mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, making this pathway an excellent target for selective toxicity.[3] Sulfonamides act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (PABA).[3]

The following table summarizes the inhibitory activity of various sulfonamides against DHPS from different organisms.

| Compound | Organism | IC50 (µM) |

| Sulfapyridine | Pneumocystis carinii | 0.18 |

| Sulfamethoxazole | Escherichia coli | 25 |

| Dapsone | Mycobacterium leprae | 0.1 |

Objective: To determine if this compound inhibits bacterial DHPS activity.

Materials:

-

Recombinant bacterial DHPS enzyme

-

Dihydropteridine pyrophosphate (DHPP)

-

Para-aminobenzoic acid (PABA), with a radiolabeled variant (e.g., [3H]PABA)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

Scintillation vials and scintillation fluid

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in the assay buffer.

-

In a microplate, combine the assay buffer, DHPP, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding recombinant DHPS enzyme and [3H]PABA.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separate the radiolabeled product (dihydropteroate) from the unreacted [3H]PABA using a suitable method (e.g., charcoal adsorption or chromatography).

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Calculate the percentage of DHPS inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Mechanism 2: Kinase Inhibition

Many small molecules containing sulfonamide and pyridine moieties have been developed as potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is one such kinase target implicated in angiogenesis.

| Compound | Kinase Target | Ki or IC50 |

| BMS-605541 | VEGFR-2 | Ki = 49 nM[5] |

| Compound 22c | PI3Kα | IC50 = 0.22 nM |

| Compound 22c | mTOR | IC50 = 23 nM |

Objective: To evaluate the inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a white microplate, add the test compound, recombinant VEGFR-2 enzyme, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate luminometer. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Potential Mechanism 3: Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of CAs has therapeutic applications in glaucoma, diuresis, and epilepsy. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

| Compound | Carbonic Anhydrase Isoform | Ki (nM) |

| Acetazolamide | hCA II | 12 |

| Dorzolamide | hCA II | 0.5 |

| Brinzolamide | hCA II | 3.1 |

Objective: To measure the inhibitory effect of this compound on carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase isoform (e.g., hCA II)

-

Substrate: 4-nitrophenyl acetate (4-NPA)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-SO4, pH 7.6)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent.

-

The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

-

In a cuvette, add the assay buffer and the desired concentration of the test compound.

-

Add the CA enzyme and incubate for a short period (e.g., 5 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a stock solution of 4-NPA in a water-miscible organic solvent like acetonitrile.

-

Immediately record the increase in absorbance at 400 nm over time using the spectrophotometer.

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests several plausible biological targets. Based on the extensive history of sulfonamide and pyridine-containing compounds in drug discovery, this molecule could potentially function as a DHPS inhibitor with antibacterial properties, a kinase inhibitor for applications in oncology or inflammatory diseases, or a carbonic anhydrase inhibitor. The experimental protocols detailed in this guide provide a roadmap for the systematic investigation of these potential mechanisms. Definitive characterization of the pharmacological profile of this compound will require rigorous experimental validation.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Potential of N-Cyclopropylpyridine-2-Sulfonamide Derivatives: A Technical Guide to a Promising Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyclopropylpyridine-2-sulfonamide core represents a compelling, yet underexplored, scaffold in medicinal chemistry. While the broader class of pyridine sulfonamides has been extensively investigated for a range of therapeutic applications—including as anticancer, anti-inflammatory, and antimicrobial agents—literature specifically detailing the biological activities of this compound derivatives is notably scarce. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of a closely related and structurally analogous class of compounds: N-cyclopropylpyridine-2-carboxamide (picolinamide) derivatives. The insights gleaned from these analogues offer a strong foundation for predicting the potential biological activities and guiding future research into the this compound series. This document summarizes key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and structure-activity relationships to facilitate further exploration of this promising chemical space.

Biological Activity of N-Cyclopropylpyridine-2-Carboxamide Analogues

Recent research has highlighted the potent insecticidal activity of N-cyclopropyl picolinamide derivatives, particularly when incorporated into an isoxazoline framework. These compounds have been shown to be effective against a range of agricultural pests.

Quantitative Data Summary

The insecticidal efficacy of various N-cyclopropyl picolinamide derivatives has been quantified, with key findings summarized in the table below. The data is presented as the median lethal concentration (LC₅₀) in milligrams per liter (mg/L).

| Compound ID | Target Pest | LC₅₀ (mg/L) |

| FSA37 | Plutella xylostella (Diamondback Moth) | 0.077 |

| FSA37 | Spodoptera litura (Tobacco Cutworm) | 0.104 |

| FSA37 | Spodoptera exigua (Beet Armyworm) | 0.198 |

| Fluxametamide | Plutella xylostella | 0.605 |

| Fluxametamide | Spodoptera litura | 0.853 |

| Fluxametamide | Spodoptera exigua | 1.254 |

Data extracted from a study on isoxazoline cyclopropyl-picolinamide derivatives as potential insecticides.

Experimental Protocols

General Synthesis of N-Cyclopropyl Picolinamide Derivatives

The synthesis of the N-cyclopropyl picolinamide core typically involves the coupling of picolinic acid or its activated derivatives with cyclopropylamine. The following is a generalized protocol:

-

Activation of Picolinic Acid: Picolinic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent, such as (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or conversion to the acid chloride using thionyl chloride or oxalyl chloride, is employed to activate the carboxylic acid.

-

Amide Coupling: Cyclopropylamine is added to the solution of the activated picolinic acid. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and catalyst residues. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure N-cyclopropyl picolinamide.

Insecticidal Activity Assay (Leaf-Dipping Method)

The insecticidal activity of the synthesized compounds is commonly evaluated using a leaf-dipping method against target pests.

-

Preparation of Test Solutions: The test compounds are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of graded concentrations.

-

Treatment of Leaves: Cabbage leaves or other appropriate plant leaves are dipped into the test solutions for a specified duration (e.g., 10-30 seconds) and then allowed to air dry.

-

Infestation: The treated leaves are placed in petri dishes containing a moist filter paper. A specific number of larvae of the target pest (e.g., third-instar larvae of Plutella xylostella) are introduced into each petri dish.

-

Incubation and Assessment: The petri dishes are maintained under controlled conditions of temperature, humidity, and light. Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The LC₅₀ values are then calculated using Probit analysis.

Visualized Workflows and Relationships

Synthetic Workflow

The general synthetic pathway for N-cyclopropyl picolinamide derivatives can be visualized as a two-step process involving the activation of the pyridine carboxylic acid followed by amide bond formation.

Caption: General synthetic workflow for N-cyclopropyl picolinamide derivatives.

Conceptual Signaling Pathway Inhibition

While the exact mechanism of action for the insecticidal N-cyclopropyl picolinamides is still under investigation, many modern insecticides target the insect's nervous system. A hypothetical pathway illustrating the disruption of neurotransmission is presented below.

Caption: Hypothetical inhibition of a neurotransmitter receptor signaling pathway.

Conclusion and Future Directions

The potent insecticidal activity of N-cyclopropyl picolinamide derivatives suggests that the corresponding N-cyclopropylpyridine-2-sulfonamides could also possess significant and potentially novel biological activities. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in various drug candidates, making this an attractive feature. The sulfonamide linker, being a well-established pharmacophore, could impart a different electronic and conformational profile compared to the carboxamide, potentially leading to interactions with a different set of biological targets.

Future research should focus on the synthesis and biological screening of a library of this compound derivatives. Initial screening could target kinases, proteases, and other enzymes where sulfonamides have shown inhibitory activity. Furthermore, exploring their potential as antimicrobial and anticancer agents would be a logical extension of the known activities of related pyridine sulfonamides. The experimental protocols and workflows outlined in this guide provide a solid starting point for researchers venturing into this promising area of medicinal chemistry.

Potential Therapeutic Targets of N-cyclopropylpyridine-2-sulfonamide: A Technical Guide

Disclaimer: There is currently a lack of specific biological data for N-cyclopropylpyridine-2-sulfonamide in publicly available literature. Therefore, this document outlines potential therapeutic targets based on the well-documented activities of the broader class of pyridine-sulfonamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential areas of investigation for this compound.

Introduction

This compound belongs to the pyridine-sulfonamide class of chemical compounds. This structural motif is present in a wide range of biologically active molecules, suggesting that this compound could exhibit a variety of pharmacological effects. Based on the structure-activity relationships of analogous compounds, several key therapeutic targets can be postulated. This guide summarizes these potential targets, provides quantitative data from related compounds, details relevant experimental protocols, and illustrates associated signaling pathways and workflows.

Potential Therapeutic Targets

The primary potential therapeutic targets for pyridine-sulfonamide derivatives, and by extension this compound, fall into three main categories:

-

Carbonic Anhydrases (CAs): These are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][2]

-

Phosphoinositide 3-Kinases (PI3Ks): These are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is often dysregulated in cancer, making PI3K a key oncology target.[3][4]

-

Bacterial Dihydropteroate Synthase (DHPS): This enzyme is crucial for the synthesis of folic acid in bacteria. Its inhibition is the classic mechanism of action for sulfonamide antibiotics.

Quantitative Data for Representative Pyridine-Sulfonamide Derivatives

The following tables summarize the inhibitory activities of various pyridine-sulfonamide derivatives against the potential target classes. This data is provided to illustrate the potential potency and selectivity that compounds of this class can achieve.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine-Sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| 4-(3-(1H-1,2,3-triazol-1-yl)propoxy)pyridine-3-sulfonamide | >10000 | 271 | 137 | 91 | [5] |

| Pyrazolo[4,3-c]pyridine sulfonamide derivative 1f | 6.6 | 12.1 | >1000 | 34.5 | [6] |

| Pyrazolo[4,3-c]pyridine sulfonamide derivative 1k | 5.6 | 12.1 | 422.3 | 33.7 | [6] |

Table 2: Inhibition of PI3K and mTOR by Sulfonamide Methoxypyridine Derivatives

| Compound | PI3Kα (IC50, nM) | mTOR (IC50, nM) | HCT-116 cell proliferation (IC50, μM) | Reference |

| 22c | 1.8 | 15.6 | 0.03 | [3] |

| HS-173 | 0.8 | - | - | [3] |

| Compound 2 | 0.2 | - | 0.01 | [3] |

Table 3: Antibacterial Activity of Pyridine-Sulfonamide Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | - | >125 | [7] |

| N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide | - | >125 | [7] |

| Sulfonamide derivative 1b | 64-512 | - | |

| Pyrazolopyridone 9a | 125 | - | [8] |

Experimental Protocols

Detailed methodologies for assessing the activity of this compound against the potential targets are provided below.

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory activity against carbonic anhydrase is a stopped-flow CO₂ hydrase assay.[6]

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by a change in pH using a colorimetric indicator.

Protocol:

-

Reagents and Buffers:

-

Tris-HCl buffer (pH 7.4)

-

Phenol red indicator solution

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

CO₂-saturated water

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

The assay is performed using a stopped-flow instrument.

-

One syringe of the instrument is loaded with the enzyme solution in buffer containing the pH indicator and the test compound at various concentrations.

-

The other syringe is loaded with the CO₂-saturated solution.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

-

The initial rates of the reaction are determined.

-

Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

PI3K/mTOR Kinase Assay

An in vitro kinase assay can be used to determine the inhibitory activity against PI3K and mTOR. A common format is a luminescence-based assay that measures ATP consumption.[3][9]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.

Protocol:

-

Reagents and Buffers:

-

Kinase buffer (e.g., HEPES, MgCl₂, BSA)

-

Recombinant PI3Kα and mTOR enzymes

-

Substrate (e.g., PIP2 for PI3K)

-

ATP

-

Test compound (this compound) in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

-

Procedure:

-

The kinase reaction is set up in a 96-well plate.

-

The test compound is pre-incubated with the enzyme in the kinase buffer.

-

The reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

-

The reaction is stopped, and the remaining ATP is measured using a luciferase-based detection reagent according to the manufacturer's protocol.

-

The luminescent signal is read using a plate reader.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11][12]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Reagents and Media:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compound (this compound) in a suitable solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

-

A standardized inoculum of the bacterial strain is prepared and added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

After incubation, the wells are visually inspected for turbidity, or the optical density is measured using a plate reader.

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. promega.com [promega.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 12. protocols.io [protocols.io]

N-Cyclopropylpyridine-2-sulfonamide: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The N-cyclopropylpyridine-2-sulfonamide scaffold is a promising starting point in medicinal chemistry, offering a versatile platform for the design of targeted therapeutic agents. This technical guide explores the core structure-activity relationships (SAR) of this compound class, providing insights into how molecular modifications can influence biological activity. While specific quantitative data for the parent this compound is not extensively available in the public domain, this paper extrapolates key SAR principles from closely related pyridine-sulfonamide derivatives investigated as enzyme inhibitors and receptor antagonists.

Core Structure and Pharmacological Potential

The this compound core consists of a pyridine ring, a sulfonamide linker, and a cyclopropyl moiety. This combination of a heteroaromatic ring, a hydrogen bond donor/acceptor group, and a lipophilic aliphatic ring provides a rich template for molecular interactions with biological targets. Sulfonamides, in general, are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1] The pyridine ring is also a common motif in many approved drugs, contributing to target binding and favorable pharmacokinetic properties.[2]

Inferred Structure-Activity Relationship (SAR) Studies

Based on the analysis of related pyridine-sulfonamide series, several key structural modifications can be proposed to modulate the biological activity of the this compound core. The following table summarizes these potential modifications and their likely impact on activity, drawing parallels from studies on analogous compounds.

| Modification Site | Substitution | Predicted Impact on Activity | Rationale/Comments |

| Pyridine Ring (Position 4) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Potential increase in potency | Can enhance binding affinity through electrostatic interactions. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Variable; may improve selectivity | Can influence the electronics of the pyridine nitrogen and impact interactions with specific residues in the binding pocket. | |

| Bulky aromatic/heteroaromatic groups | May increase potency and selectivity | Can provide additional van der Waals or pi-stacking interactions with the target protein. | |

| Pyridine Ring (Position 5) | Small alkyl groups (e.g., -CH3) | Potential for improved metabolic stability | Can block sites of metabolism on the pyridine ring. |

| Halogens (e.g., -F, -Cl) | May enhance binding and cell permeability | Can modulate the lipophilicity and electronic properties of the molecule. | |

| Sulfonamide Nitrogen | Replacement of cyclopropyl with other small alkyls | Activity likely retained or slightly modified | The cyclopropyl group is often favored for its conformational rigidity and metabolic stability. |

| Replacement with larger/polar groups | Potential for altered target specificity | The nature of the substituent on the sulfonamide nitrogen is critical for directing activity towards specific targets. | |

| Sulfonamide Moiety | Isosteric replacements (e.g., sulfoximine) | May improve physicochemical properties | Can fine-tune properties like pKa and solubility. |

Experimental Protocols

To explore the SAR of this compound derivatives, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthetic Protocol for N-Aryl/Alkyl-pyridine-2-sulfonamides

A common method for the synthesis of pyridine-2-sulfonamides involves the reaction of a pyridine-2-sulfonyl chloride with a primary amine.

-

Preparation of Pyridine-2-sulfonyl Chloride: This intermediate can be synthesized from 2-aminopyridine through a Sandmeyer-type reaction, followed by oxidation and chlorination.

-

Sulfonamide Formation: Pyridine-2-sulfonyl chloride is reacted with the desired amine (in this case, cyclopropylamine) in the presence of a non-nucleophilic base such as pyridine or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

In Vitro Biological Evaluation: A Representative Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

Given that many pyridine-sulfonamides are known to be effective enzyme inhibitors, a representative protocol for assessing their activity against an enzyme like carbonic anhydrase (CA) is provided.

-

Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase isoenzyme (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, 4-nitrophenyl acetate, is dissolved in a minimal amount of a water-miscible organic solvent like DMSO.

-

Inhibition Assay: The assay is performed in a 96-well plate. To each well, the enzyme solution, buffer, and varying concentrations of the test compound (dissolved in DMSO) are added. The reaction is initiated by the addition of the substrate solution.

-

Data Acquisition: The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: The initial reaction rates are calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

The Discovery and Development of Cyclic Sulfonamide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic sulfonamide, or sultam, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Initially recognized for their antibacterial properties, recent research has expanded their therapeutic potential to include antiviral, anti-inflammatory, and anticancer applications. Their conformational rigidity and synthetic tractability make them attractive candidates for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the discovery and development of cyclic sulfonamide inhibitors, with a focus on their application as inhibitors of SARS-CoV-2 3CLpro, 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), and Lemur Tyrosine Kinase 3 (LMTK3).

I. Synthesis of Cyclic Sulfonamide Scaffolds

The synthesis of cyclic sulfonamides often involves the formation of a sulfonamide bond within a cyclic framework. Several synthetic strategies have been developed to access diverse sultam structures.

Synthesis of 1,2-Benzothiazine 1,1-Dioxides

A common route to this class of cyclic sulfonamides involves the reaction of methyl 2-(chlorosulfonyl)benzoate with an appropriate amine.

Detailed Experimental Protocol: Synthesis of Methyl 2-((3-(trifluoromethyl)phenyl)amino)sulfonyl)benzoate

-

To a solution of methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C.

-

Slowly add a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Gabriel-Colman Rearrangement

The Gabriel-Colman rearrangement is a powerful method for the synthesis of 1,2-benzothiazine-3-carboxylate 1,1-dioxides from saccharin derivatives.[1]

Detailed Experimental Protocol: Gabriel-Colman Rearrangement of Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate [1]

-

To a solution of sodium ethoxide (1.1 eq) in ethanol, add Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate (1.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield Isopropyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.[1]

II. Therapeutic Targets and Inhibitor Development

SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors

Signaling Pathway and Enzyme Function: The 3C-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle.[2] It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins required for viral replication and transcription.[2] Inhibition of 3CLpro blocks viral replication, making it a prime target for antiviral drug development.

Experimental Protocol: FRET-based 3CLpro Inhibition Assay [3]

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 3CLpro.

-

FRET-based peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds (cyclic sulfonamides) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Add 2 µL of test compound solution at various concentrations to the wells of the microplate. b. Add 18 µL of 3CLpro enzyme solution (final concentration ~15 nM) to each well and incubate for 30 minutes at room temperature.[3] c. Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM).[3] d. Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes. e. Calculate the initial reaction velocity (slope of fluorescence vs. time). f. Determine the percent inhibition for each compound concentration relative to a DMSO control. g. Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Quantitative Data: 3CLpro Inhibitory Activity

| Compound ID | Cyclic Scaffold | R1 | R2 | IC50 (µM) | Reference |

| 13c | Benzothiazine dioxide | 7-Fluoro | 3-Chloro-4-fluorophenyl | 0.88 | [4] |

| PF-00835231 | Pyrrolidinone-based | Varied | Varied | 0.00027 | [5] |

| Walrycin B | Chalcone-sulfonamide | Varied | Varied | 0.26 |

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitors

Signaling Pathway and Enzyme Function: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in adipose tissue and liver.[6] Overexpression of 11β-HSD1 is associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[6][7] Inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions.[8]

Experimental Protocol: Cellular 11β-HSD1 Inhibition Assay

-

Cell Culture:

-

Culture human adipocytes or hepatocytes (e.g., 3T3-L1 or HepG2) in appropriate media.

-

Differentiate pre-adipocytes into mature adipocytes if necessary.

-

-

Assay Procedure: a. Seed cells in 96-well plates and allow them to adhere. b. Treat the cells with various concentrations of cyclic sulfonamide inhibitors for a predetermined time (e.g., 1-24 hours). c. Add cortisone (the substrate) to the cell culture medium. d. Incubate for a specific period (e.g., 4-24 hours) to allow for conversion to cortisol. e. Collect the cell culture supernatant. f. Quantify the amount of cortisol produced using a cortisol-specific ELISA kit or LC-MS/MS.[9] g. Calculate the percent inhibition of 11β-HSD1 activity for each inhibitor concentration. h. Determine the IC50 value from the dose-response curve.

Quantitative Data: 11β-HSD1 Inhibitory Activity

| Compound ID | Cyclic Scaffold | R1 | R2 | IC50 (nM) | Reference |

| 4e | Benzothiazine dioxide | Phenylacetyl | Varied | <100 | [10] |

| KR-66344 | Benzothiazine dioxide | Phenylacetyl | Methyl | 31 | [11] |

| 34 | Benzothiazine dioxide | Acetamide | 3-(trifluoromethyl)phenyl | 20 | [12] |

Lemur Tyrosine Kinase 3 (LMTK3) Inhibitors

Signaling Pathway and Enzyme Function: LMTK3 is a serine/threonine/tyrosine kinase that has been implicated in the development and progression of various cancers, particularly breast cancer.[13][14] It plays a role in endocrine resistance by phosphorylating and stabilizing the estrogen receptor-alpha (ERα).[13][14] Inhibition of LMTK3 is a potential therapeutic strategy to overcome resistance to endocrine therapies.

References

- 1. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 2. LMTK3 and cancer : Research : Giamas Lab : School of Life Sciences : University of Sussex [sussex.ac.uk]

- 3. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Inhibitor of Coronavirus 3CL Protease as a Clinical Candidate for the Potential Treatment of COVID-19 | bioRxiv [biorxiv.org]

- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Discovery of cyclicsulfonamide derivatives as 11 beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of cyclicsulfonamide derivatives with an acetamide group as 11β-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Chemoinformatics and machine learning techniques to identify novel inhibitors of the lemur tyrosine kinase-3 receptor involved in breast cancer [frontiersin.org]

- 14. LMTK3 is implicated in endocrine resistance via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-cyclopropylpyridine-2-sulfonamide and its Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-cyclopropylpyridine-2-sulfonamide core, a scaffold with significant potential in modern drug discovery. While direct research on this specific molecule is limited, this paper extrapolates its likely chemical properties, biological activities, and therapeutic potential based on extensive data from analogous structures, namely pyridine-sulfonamides and cyclopropyl-containing therapeutic agents.

Introduction: A Scaffold of Promise

The this compound structure combines two moieties of high interest in medicinal chemistry: the pyridine-sulfonamide group and the cyclopropyl ring. Pyridine-sulfonamides are established pharmacophores found in a variety of clinically used drugs and investigational agents.[1][2][] They are particularly recognized for their ability to act as inhibitors of key enzymes, including carbonic anhydrases and kinases.[4][5][6]

The incorporation of a cyclopropyl group is a widely used strategy in drug design to enhance a molecule's pharmacological profile.[7][8][9][10][11] This small, rigid ring can improve potency, increase metabolic stability, reduce off-target effects, and enhance brain permeability.[10][11][12] The unique electronic and conformational properties of the cyclopropyl group make it a valuable tool for fine-tuning the properties of a drug candidate.[7][8][10]

This guide will delve into the prospective synthesis, physicochemical properties, and biological applications of this compound, supported by data from closely related compounds and established medicinal chemistry principles.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be devised based on standard procedures for sulfonamide formation. The key step involves the reaction of a pyridine-2-sulfonyl chloride intermediate with cyclopropylamine.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties: The Impact of the Cyclopropyl Group

The introduction of the cyclopropyl moiety is expected to influence the physicochemical properties of the pyridine-2-sulfonamide core, primarily by increasing its lipophilicity and rigidity. The table below outlines the predicted properties of this compound alongside those of its parent compounds for comparison.

| Property | Cyclopropylamine | Pyridine-2-sulfonamide (unsubstituted) | This compound (Predicted) |

| Molecular Formula | C₃H₇N | C₅H₆N₂O₂S | C₈H₁₀N₂O₂S |

| Molecular Weight | 57.09 g/mol | 158.18 g/mol | 198.24 g/mol |

| logP (Predicted) | ~0.1 | ~ -0.5 | ~0.8 - 1.2 |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | 68.1 Ų | 68.1 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 3 | 3 |

Data for cyclopropylamine and predicted values are derived from publicly available chemical databases. Data for unsubstituted pyridine-2-sulfonamide is for comparative purposes.

Role in Drug Discovery and Potential Biological Activity

Based on the extensive literature on analogous compounds, this compound is a promising candidate for development as an enzyme inhibitor. The primary targets for this scaffold are likely to be carbonic anhydrases and protein kinases.

4.1. Carbonic Anhydrase Inhibition

Sulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors.[13][14] The sulfonamide moiety binds to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[13] Different CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[13][15] Pyridine-based sulfonamides, in particular, have been extensively studied as potent CA inhibitors.[4][13][16]

4.2. Kinase Inhibition

The 2-aminopyridine scaffold, a close relative of the pyridine-2-sulfonamide core, is a common feature in many kinase inhibitors.[6] These compounds often bind to the hinge region of the kinase's ATP-binding site. Given this precedent, this compound could potentially be developed as an inhibitor of various kinases involved in cancer and inflammatory diseases.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

4.3. The Cyclopropyl Advantage in Biological Activity

The cyclopropyl group can significantly enhance the biological activity and drug-like properties of the pyridine-sulfonamide scaffold.

References

- 1. eurjchem.com [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Bot Detection [iris-biotech.de]

- 9. scientificupdate.com [scientificupdate.com]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 14. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Potential: An In-depth Technical Guide to the Antibacterial Properties of Novel Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates a continual search for novel therapeutic agents. Sulfonamides, a long-established class of synthetic antimicrobials, are experiencing a resurgence of interest through the development of novel derivatives with enhanced potency and broader spectrums of activity. This technical guide provides a comprehensive overview of the antibacterial properties of these emerging sulfonamides, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Core Concepts: Mechanism of Action and Structure-Activity Relationships

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3][] This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3] The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[1][2][]

The antibacterial efficacy of sulfonamides is intrinsically linked to their chemical structure. Key structure-activity relationships (SAR) have been established:

-

The Free Aromatic Amino Group: A free (unsubstituted) amino group at the N4 position of the benzene ring is crucial for antibacterial activity, as it mimics the structure of PABA.[6][7]

-

The Sulfonamide Group: The sulfonamide moiety (-SO2NH-) is essential. Modifications at the N1 nitrogen can significantly influence the physicochemical properties and antibacterial potency of the molecule.[7]

-

Heterocyclic Substituents: The introduction of various heterocyclic rings at the N1 position has been a highly successful strategy in developing potent sulfonamide derivatives.[6][7] These modifications can enhance the binding affinity to DHPS and improve pharmacokinetic properties. The optimal pKa of sulfonamides for antibacterial activity is in the range of 6.6 to 7.4, which can be achieved by introducing suitable heterocyclic rings.[7]

Visualizing the Science

To better illustrate these core concepts, the following diagrams are provided:

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. google.com [google.com]

N-Cyclopropylpyridine-2-sulfonamide as a Putative Carbonic Anhydrase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of N-cyclopropylpyridine-2-sulfonamide as a carbonic anhydrase (CA) inhibitor. While direct experimental data for this specific molecule is not extensively available in public literature, this paper extrapolates from the well-established role of pyridine-sulfonamide scaffolds as potent inhibitors of various carbonic anhydrase isoforms. We will delve into the foundational principles of carbonic anhydrase inhibition by sulfonamides, examine relevant structure-activity relationships from analogous compounds, and provide detailed hypothetical experimental protocols for the synthesis and evaluation of this compound. This document aims to serve as a comprehensive resource for researchers interested in exploring this and related compounds for therapeutic applications.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4][5] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis. With at least 16 known isoforms in humans, CAs are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, edema, and cancer.[5][6]

Sulfonamides (R-SO₂NH₂) represent the most prominent class of carbonic anhydrase inhibitors (CAIs).[4][5] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the active site of the enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[5] The specificity and potency of sulfonamide inhibitors are influenced by the chemical nature of the 'R' group, which can engage in various interactions with the amino acid residues lining the active site cavity.

The Pyridine-Sulfonamide Scaffold in Carbonic Anhydrase Inhibition

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. When incorporated into a sulfonamide structure, it can significantly influence the compound's physicochemical properties and biological activity. Studies on various pyridine-sulfonamide derivatives have demonstrated their potential as effective carbonic anhydrase inhibitors.[1][2][5][7]

The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions within the enzyme's active site, potentially enhancing binding affinity. Furthermore, the pyridine ring itself can be a platform for further chemical modifications to fine-tune the inhibitor's selectivity and pharmacokinetic profile. Research on pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides has shown that substituents on the pyridine ring system can modulate the inhibitory potency and isoform selectivity against different human CAs (hCAs).[1][2][5][7]

This compound: A Candidate CAI

The cyclopropyl group may interact with hydrophobic pockets within the active site of certain CA isoforms. The size and shape of the active site cavity vary among the different CA isoforms, and the precise fit of the N-cyclopropyl group could lead to isoform-selective inhibition.

Quantitative Data on Related Pyridine-Sulfonamide CAIs

To provide a framework for the potential activity of this compound, the following table summarizes the inhibition data for a selection of related pyridine-sulfonamide compounds against various human carbonic anhydrase isoforms.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 - 8010 | [2][7] |

| hCA II | 5.6 - 7329 | [7] | |

| hCA IX | 79.6 - 907.5 | [7] | |

| hCA XII | Not Reported | ||

| 4-Substituted Pyridine-3-Sulfonamides | hCA I | Broad Range | [5] |

| hCA II | up to 271 | [5] | |

| hCA IX | up to 137 | [5] | |

| hCA XII | up to 91 | [5] |

Experimental Protocols

The following sections outline detailed, hypothetical experimental protocols for the synthesis and biological evaluation of this compound as a carbonic anhydrase inhibitor.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A plausible method involves the reaction of pyridine-2-sulfonyl chloride with cyclopropylamine.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Materials:

-

Pyridine-2-sulfonyl chloride

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve pyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the cyclopropylamine solution dropwise to the cooled pyridine-2-sulfonyl chloride solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) can be determined using a stopped-flow CO₂ hydrase assay.

Workflow for Carbonic Anhydrase Inhibition Assay:

Caption: Workflow for determining CA inhibitory activity.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the CA isoforms and this compound in the appropriate buffer.

-

The assay measures the enzyme-catalyzed hydration of CO₂. The initial rates of reaction are determined by monitoring the change in absorbance of a pH indicator.

-

For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor (this compound) for a set period.

-

The enzyme-inhibitor solution is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

-

The initial rates of the catalyzed reaction are measured at different inhibitor concentrations.

-

The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition versus the inhibitor concentration.

-

The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct binding to the zinc ion in the enzyme's active site. This interaction blocks the catalytic activity of the enzyme.

Signaling Pathway of Carbonic Anhydrase Inhibition:

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion and Future Directions

While this compound remains a hypothetical carbonic anhydrase inhibitor in the absence of direct empirical evidence, its structural features strongly suggest potential activity. The pyridine-sulfonamide core is a well-validated pharmacophore for CA inhibition, and the N-cyclopropyl group offers a unique steric and electronic profile that could be exploited for developing potent and selective inhibitors.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms. Subsequent studies could explore structure-activity relationships by modifying the substitution pattern on the pyridine ring and exploring other N-alkyl or N-cycloalkyl substituents. In silico modeling and docking studies could also provide valuable insights into the binding mode of this compound and guide the design of next-generation inhibitors. The exploration of this and related compounds could lead to the development of novel therapeutics for a variety of diseases associated with carbonic anhydrase dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-cyclopropylpyridine-2-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides detailed protocols for the quantitative analysis of N-cyclopropylpyridine-2-sulfonamide in various matrices. Due to the limited availability of specific validated methods for this particular analyte, this application note outlines proposed High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods. These protocols are based on established analytical techniques for structurally similar sulfonamide compounds. The described methods are intended to serve as a starting point for method development and will require validation for specific applications.

Introduction

This compound is a sulfonamide derivative containing a pyridine ring and a cyclopropyl group. The accurate quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document presents two proposed analytical methods for its quantification: an HPLC-UV method for routine analysis and a more sensitive and selective LC-MS/MS method for trace-level detection in complex biological matrices.

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of this compound is crucial for analytical method development. Based on its structure, the following properties can be predicted:

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₈H₁₀N₂O₂S | - |

| Molecular Weight | 198.24 g/mol | [1] |

| pKa | (Acidic and Basic sites) | Given the pyridine and sulfonamide groups, the molecule will have both acidic and basic pKa values, influencing its solubility and chromatographic retention at different pH values. |

| LogP | ~1.2 | [1] |

| UV λmax | ~260-270 nm | Pyridine-containing compounds typically exhibit UV absorbance in this range. |

Proposed Analytical Methods

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.

3.1.1. Experimental Protocol

a. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis detector

b. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 265 nm (to be optimized based on experimental UV scan) |

c. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (e.g., for Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the API.

-

Make up the volume to 10 mL with methanol and mix thoroughly.

-

Centrifuge a portion of this solution at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

-

3.1.2. Data Presentation (Illustrative)

The following tables summarize the expected performance characteristics of the HPLC-UV method. These values are illustrative and must be determined during formal method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Expected Range/Value |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

3.1.3. Experimental Workflow

Caption: HPLC-UV analysis workflow.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

3.2.1. Experimental Protocol

a. Instrumentation:

-

UHPLC or HPLC system

-

Autosampler

-

Column thermostat

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

c. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 199.0 (for [M+H]⁺) |

| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would result from the loss of the cyclopropyl group or cleavage of the sulfonamide bond. |

| Collision Energy (CE) | To be optimized for each transition |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

d. Sample Preparation (e.g., for Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4 °C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

-

Vortex to dissolve the residue.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

3.2.2. Data Presentation (Illustrative)

The following tables summarize the expected performance characteristics of the LC-MS/MS method. These values are illustrative and must be determined during formal method validation.

Table 3: MRM Transitions (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (V) |

| This compound (Quantifier) | 199.0 | Product Ion 1 | 100 | Optimized |

| This compound (Qualifier) | 199.0 | Product Ion 2 | 100 | Optimized |

| Internal Standard | TBD | TBD | 100 | Optimized |

Table 4: Method Validation Parameters

| Parameter | Expected Range/Value |

| Linearity (r²) | ≥ 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 85.0 - 115.0% |

| Precision (% RSD) | ≤ 15.0% |

| Matrix Effect | To be evaluated |

3.2.3. LC-MS/MS Quantification Principle

References

Application Notes and Protocols for N-cyclopropylpyridine-2-sulfonamide In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of N-cyclopropylpyridine-2-sulfonamide and detailed protocols for its experimental use. Based on the activities of structurally related pyridine sulfonamide compounds, this document outlines methodologies to investigate its potential as an enzyme inhibitor, an anticancer agent, and an anti-inflammatory compound.

Potential Applications

This compound belongs to the pyridine sulfonamide class of compounds, which have demonstrated a wide range of biological activities. In vitro studies of analogous compounds suggest that this compound may be a valuable tool for research in the following areas:

-

Enzyme Inhibition: Many pyridine sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K).[1][2][3]

-

Oncology Research: The antiproliferative and pro-apoptotic effects of similar compounds against various cancer cell lines indicate a potential application for this compound in cancer research.[1][2]

-

Inflammation Research: Given the known role of COX-2 in inflammation and the inhibitory activity of related compounds, this compound could be investigated for its anti-inflammatory properties.[1]

-

Neurodegenerative Disease Research: Some pyridine sulfonamides have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[4]

-

Antimicrobial Research: The sulfonamide scaffold is a well-established pharmacophore in antimicrobial agents.[5][6][7][8][9]

Experimental Protocols

The following are detailed protocols for investigating the in vitro activities of this compound. These protocols are based on established methodologies for similar compounds.

Enzyme Inhibition Assays

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.

Materials:

-

This compound

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

-

Inhibitor Incubation: Add the various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the wells. Include a vehicle control (DMSO). Incubate for 15 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a 2-minute incubation at 37°C, stop the reaction and measure the prostaglandin E₂ (PGE₂) production according to the assay kit manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for COX-2 Inhibition Assay

Caption: Workflow for determining the in vitro COX-2 inhibitory activity.

This protocol determines the IC₅₀ of this compound against the PI3Kα isoform using a luminescence-based assay.

Materials:

-

This compound

-

Recombinant human PI3Kα

-

PIP2 substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

-

Kinase Reaction: In a 96-well plate, combine the PI3Kα enzyme, PIP2 substrate, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the IC₅₀ value as described for the COX-2 assay.

Cell-Based Assays

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

This protocol is used to investigate the effect of this compound on key proteins involved in apoptosis and cell signaling (e.g., PI3K/Akt pathway).

Materials:

-

This compound

-

Cancer cell line

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Potential PI3K/Akt Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables present hypothetical data for this compound based on the expected outcomes from the described protocols.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |

| COX-2 | 1.2 | Celecoxib | 0.8 |

| PI3Kα | 0.9 | Wortmannin | 0.005 |

| VEGFR-2 | 2.5 | Sorafenib | 0.09 |

| AChE | 15.8 | Donepezil | 0.02 |

Table 2: In Vitro Antiproliferative Activity (GI₅₀ in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

| MCF-7 (Breast Cancer) | 5.6 | 0.1 |

| HepG2 (Liver Cancer) | 8.2 | 0.3 |

| B16-F10 (Melanoma) | 3.9 | 0.05 |

Table 3: Effect on Apoptotic Protein Expression (Fold Change vs. Control)

| Protein | This compound (10 µM) |

| Bax | 2.5 |

| Bcl-2 | 0.4 |

| Cleaved Caspase-3 | 3.1 |

| p-Akt/Total Akt | 0.3 |

Conclusion